3-methyl-2-propan-2-ylphenol

CAS No.: 1321-81-9

Cat. No.: VC14443476

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1321-81-9 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3-methyl-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3 |

| Standard InChI Key | AZXBHGKSTNMAMK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)O)C(C)C |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 2-isopropyl-3-methylphenol, reflecting the positions of the isopropyl () and methyl () substituents on the phenolic ring. Common synonyms include:

-

3-Methyl-2-isopropylphenol

-

vic-Thymol (distinguishing it from thymol, which has substituents at positions 2 and 5)

The compound is registered under CAS Number 1321-81-9, ensuring unambiguous identification across chemical databases .

Molecular Structure and Stereochemistry

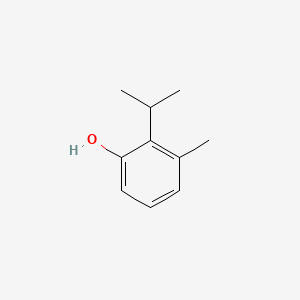

The molecular structure (Figure 1) consists of a hydroxyl group (-OH) at position 1, an isopropyl group at position 2, and a methyl group at position 3. The isopropyl group introduces steric hindrance, influencing the compound’s reactivity and physical properties. The planar aromatic ring and substituent arrangement preclude significant stereoisomerism, though positional isomerism exists with derivatives like 4-isopropyl-3-methylphenol (CAS 3228-02-2) .

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 150.22 g/mol | PubChem |

| CAS Number | 1321-81-9 | PubChem |

| SMILES | CC1=CC(=C(C(=C1)O)C(C)C)C | PubChem |

| InChI Key | GBAZGJQCEVXICQ-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

Spectroscopic Characteristics

Although spectral data (e.g., NMR, IR) are absent in the reviewed sources, the compound’s structure suggests:

-

UV-Vis Absorption: Peaks near 270–280 nm, typical of phenolic π→π* transitions.

-

IR Signatures: O-H stretch (~3200 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹).

Reactivity and Stability

As a phenol, 3-methyl-2-propan-2-ylphenol is prone to electrophilic substitution at the ortho and para positions relative to the hydroxyl group. The isopropyl and methyl groups exert steric and electronic effects, moderating reactivity. The compound is stable under ambient conditions but may oxidize in the presence of strong oxidizing agents .

Synthetic Routes and Industrial Production

Industrial Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and minimize byproducts. Challenges include regioselectivity control and separation of positional isomers .

Applications and Functional Utility

Industrial Applications

-

Antioxidant Additive: Stabilizing polymers and fuels against oxidative degradation.

-

Chemical Intermediate: Serving as a precursor in synthesizing fragrances and agrochemicals .

Future Research Directions

-

Pharmacological Studies: Evaluating antimicrobial efficacy against resistant pathogens.

-

Environmental Impact Assessments: Monitoring biodegradation and ecotoxicity.

-

Process Optimization: Developing greener synthetic routes with higher regioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume